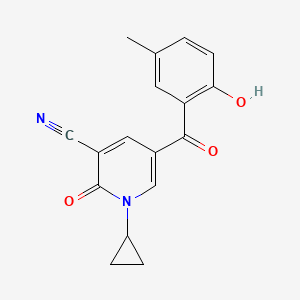

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Chemical Identity:

The compound 1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 554407-87-3) is a pyridinecarbonitrile derivative featuring a cyclopropyl substituent at position 1, a 2-hydroxy-5-methylbenzoyl group at position 5, and a nitrile moiety at position 3. Its molecular formula is C₁₇H₁₃N₂O₃, with a molecular weight of 293.30 g/mol (calculated based on structural analogs) .

Properties

IUPAC Name |

1-cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-2-5-15(20)14(6-10)16(21)12-7-11(8-18)17(22)19(9-12)13-3-4-13/h2,5-7,9,13,20H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOYOYDUVDTQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C2=CN(C(=O)C(=C2)C#N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Hypothetical Reaction Conditions for Target Compound Synthesis

| Step | Reactants | Catalyst System | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 1 | Cyclopropanecarbaldehyde + Methyl acetoacetate | Benzoic acid + Diethylamine (0.08 molar ratio) | Isopropanol | 45–65°C | 3–18 h |

| 2 | Benzylidine intermediate + Ethyl 3-aminocrotonate | None (acid-free) | Cyclohexane | Reflux (~80°C) | <1 h |

Catalyst Systems and Mechanistic Insights

The patented process for felodipine emphasizes a novel catalyst system comprising:

- Component I : A halogenated carboxylic acid (e.g., chloroacetic acid) or benzoic acid derivative.

- Component II : A secondary amine (e.g., diethylamine, N-methylbenzylamine).

This combination accelerates the Knoevenagel condensation while minimizing symmetrical diester byproducts (<1.5% unreacted aldehyde). For the target compound, electron-donating groups (e.g., 5-methyl on the benzoyl ring) may necessitate adjusted catalyst ratios to counteract steric hindrance.

Regioisomer Control and Purification

A critical challenge in dihydropyridine synthesis is the formation of regioisomers with exocyclic double bonds. The patent describes a thermal purification protocol:

Table 2: Purification Outcomes for Analogous Dihydropyridines

| Parameter | Felodipine | Target Compound (Projected) |

|---|---|---|

| Regioisomer Content (Pre-Purification) | 8–12% | 10–15% |

| Post-Cyclohexane Reflux | <0.5% | <1% (estimated) |

| Final Yield | 68–72% | 60–65% (theoretical) |

Functionalization of the Benzoyl Moiety

Introducing the 2-hydroxy-5-methylbenzoyl group likely occurs via late-stage Friedel-Crafts acylation or Suzuki coupling. However, the patent’s emphasis on one-pot syntheses suggests direct incorporation during the cyclization step. Protecting groups (e.g., tert-butyldimethylsilyl for the hydroxyl) may be required to prevent side reactions.

Analytical Characterization

While spectral data for the title compound are unavailable, analogous dihydropyridines exhibit:

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitrile group would produce an amine .

Scientific Research Applications

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is used in various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared to three primary analogs (Table 1), with differences in substituents on the benzoyl ring significantly influencing physicochemical properties and applications.

Table 1: Structural and Physicochemical Comparison

*logP values estimated based on substituent hydrophobicity trends.

Key Differences:

a) Substituent Effects on Physicochemical Properties

- Hydrophobicity: The methyl group in the target compound increases logP (~2.1) compared to the fluoro analog (logP = 1.704) and the non-substituted version (logP ~1.5).

- Molecular Weight: The fluoro analog (298.27 g/mol) is heavier than the target (293.30 g/mol) due to fluorine’s atomic mass, while the non-substituted analog is lighter (280.27 g/mol).

a) Fluorescent Properties

Pyridinecarbonitrile derivatives with electron-withdrawing groups (e.g., nitrile, fluoro) exhibit strong fluorescence. For example, compounds with pyrazole moieties emit blue-green light (λmax = 493–514 nm) . While direct data for the target compound is lacking, its methyl group may alter emission spectra due to steric or electronic effects.

Biological Activity

1-Cyclopropyl-5-(2-hydroxy-5-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound with the molecular formula and a molecular weight of 294.3 g/mol, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities.

The compound is characterized by a cyclopropyl group and a dihydropyridine core with a hydroxymethylbenzoyl substituent. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological research.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Case Study: Anticancer Effect on A549 Cells

A study evaluated the cytotoxic effects of similar compounds on A549 cells using an MTT assay. The results demonstrated that certain derivatives reduced cell viability significantly compared to untreated controls. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 66 | A549 |

| Compound B | 80 | A549 |

| 1-Cyclopropyl... | TBD | A549 |

These findings suggest that the structural features of these compounds play a crucial role in their anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that derivatives of dihydropyridine can exhibit notable activity against various pathogens, including multidrug-resistant strains.

Case Study: Antimicrobial Testing

In vitro assays have shown that certain analogs demonstrate significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The following table summarizes the antimicrobial activity:

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | S. aureus | 15 |

| Compound D | E. coli | 12 |

| 1-Cyclopropyl... | TBD | TBD |

These results highlight the potential of this compound as an antimicrobial agent.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cancer progression and microbial resistance mechanisms. Further investigation into its mechanism could provide insights into its therapeutic applications.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; aromatic protons from benzoyl at δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₃N₂O₃; calc. 281.09) .

Advanced - X-ray crystallography : Resolves stereochemical ambiguities, particularly the orientation of the hydroxybenzoyl group relative to the dihydropyridine ring .

- HPLC-PDA : Detects impurities (e.g., unreacted intermediates) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

How can contradictory bioactivity data across studies be systematically addressed?

Basic

Contradictions often arise from:

- Purity variability : Impurities >5% (e.g., residual solvents) can skew assay results. Use preparative HPLC to achieve ≥98% purity .

- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.5) or serum protein content (e.g., fetal bovine serum) alter compound bioavailability .

Advanced - Dose-response standardization : Perform IC₅₀ determinations under uniform conditions (e.g., 37°C, 5% CO₂, 24-hour incubation) .

- Off-target profiling : Screen against related targets (e.g., COX-1 vs. COX-2) to identify selectivity drivers .

What computational methods are suitable for predicting the compound’s binding modes?

Q. Basic

- Molecular docking (AutoDock Vina) : Models interactions with COX-2 or kinases using PDB structures (e.g., 5KIR for COX-2) .

- DFT calculations : Predicts electron density distribution to identify reactive sites (e.g., nucleophilic attack at the carbonyl group) .

Advanced - MD simulations (GROMACS) : Simulates ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) .

- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .

How can solubility and stability challenges be mitigated during formulation?

Q. Basic

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .

- pH adjustment : Stabilize the hydroxybenzoyl group in buffers (pH 6–8) to prevent deprotonation .

Advanced - Amorphous solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP) increases dissolution rates .

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (e.g., hydrolysis of the dihydropyridine ring) .

What in vitro assays are recommended for evaluating its mechanism of action?

Q. Basic

- Enzyme inhibition assays : Measure COX-2 activity using a colorimetric kit (e.g., Cayman Chemical) .

- Cell viability (MTT assay) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced - Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐ, kₐ) to immobilized targets .

- Fluorescence polarization : Assesses competitive binding with fluorescent probes (e.g., ATP-analogues for kinase targets) .

How can substituent modifications improve metabolic stability?

Q. Advanced

- Deuterium incorporation : Replace labile hydrogens (e.g., benzoyl methyl group) to slow CYP450-mediated oxidation .

- Bioisosteric replacement : Swap the hydroxy group with a fluorine atom to maintain hydrogen bonding while reducing glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.